molecular formula C14H14N2S B5819420 1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole

1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole

Cat. No.: B5819420
M. Wt: 242.34 g/mol
InChI Key: LHBBKUPEXVSJOL-UHFFFAOYSA-N
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Description

1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole is a chemical compound of significant interest in medicinal chemistry and materials science research. It features a benzimidazole core, a privileged scaffold in drug discovery known for its structural similarity to naturally occurring nucleotides . This specific derivative is substituted at the 1-position with an isopropyl group and at the 2-position with a thiophene ring, modifications that are explored to fine-tune the compound's biological activity and physical properties . Benzimidazole derivatives are extensively investigated for their diverse pharmacological potential. Recent studies on analogous 2-(1H-indol-3-yl)-1H-benzo[d]imidazole structures have demonstrated promising antibacterial activity against resistant strains like Staphylococcus aureus and Mycobacterium smegmatis , as well as antifungal activity against Candida albicans . Furthermore, related compounds have shown potent inhibitory effects in models of Burkitt’s lymphoma promotion, highlighting the therapeutic relevance of the benzimidazole class in oncology research . The incorporation of the thiophene moiety is a common strategy in materials science, as electron-rich heteroaromatic systems like thiophene can enhance the optoelectronic properties of molecules, making them candidates for developing organic light-emitting diodes (OLEDs) and sensors . The specific isopropyl group may influence the compound's pharmacokinetic properties and its binding affinity to biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for chemical management.

Properties

IUPAC Name

1-propan-2-yl-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-10(2)16-12-7-4-3-6-11(12)15-14(16)13-8-5-9-17-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBBKUPEXVSJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole typically involves the cyclization of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents include sodium metabisulfite as an oxidizing agent and solvents like ethanol or acetic acid .

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform.

Major Products:

Scientific Research Applications

1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-isopropyl-2-thiophen-2-yl-1H-benzoimidazole with structurally related benzimidazole derivatives, focusing on substituents, physicochemical properties, synthesis, and applications:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituents (Position 1 & 2) Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR) Synthesis Method Applications/Properties
1-Isopropyl-2-thiophen-2-yl-1H-benzimidazole 1: Isopropyl; 2: Thiophen-2-yl Not reported Not reported Inferred: Thiophene δ ~7.2–7.7; Benzimidazole δ ~7.5–8.0 Likely condensation of 1,2-diaminobenzene with aldehydes Hypothetical: Drug design, materials
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) 1: H; 2: Thiophen-2-yl 201 344–346 δ 7.72–7.68 (m, 2H), 7.36–7.32 (m, 2H), 7.21–7.17 (m, 2H) One-pot synthesis from ϴ-diaminoarene and aryl derivatives Pharmaceutical intermediates
TMTB (2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole) 1: Thiophen-2-ylmethyl; 2: Thiophen-2-yl 326.45 Not reported Thiophene δ ~7.0–7.5; Benzimidazole δ ~7.5–8.0 Condensation of 1,2-diaminobenzene with 2-thiophenecarboxaldehyde (AlCl₃ catalyst) Metal coordination, crystal engineering
1-(Dibenzo[b,d]thiophen-2-yl)-1H-imidazole Core: Imidazole; 1: Dibenzo[b,d]thiophen-2-yl Not reported Not reported ¹H NMR (DMSO-d₆): Aromatic protons δ ~7.5–8.5 Suzuki coupling with bromodibenzo[b,d]thiophene Pin1 inhibition studies

Key Analysis

TMTB’s bulkier thiophen-2-ylmethyl group may reduce solubility but enhance π-stacking in solid-state structures . Melting Points: The high melting point of 3p (344–346°C) reflects strong intermolecular interactions (e.g., hydrogen bonding and aromatic stacking). The target compound’s isopropyl group could disrupt such interactions, lowering its melting point relative to 3p .

Synthesis Strategies The target compound likely shares synthetic routes with TMTB and 3p, involving condensation of 1,2-diaminobenzene with substituted aldehydes. Catalysts like AlCl₃ (used in TMTB) or oxidizing agents (e.g., hypervalent iodine in other benzimidazoles) are critical for cyclization .

Spectroscopic Trends

  • Thiophene protons in all compounds resonate between δ 7.0–7.7 in ¹H NMR, while benzimidazole protons appear upfield (δ 7.5–8.0). The isopropyl group in the target compound would exhibit characteristic δ 1.2–1.5 (CH₃) and δ 2.5–3.0 (CH) signals .

Applications Pharmaceutical Potential: Benzimidazoles are known for antiulcer, antiviral, and anticancer activities. The thiophene moiety in the target compound may enhance binding to sulfur-rich biological targets . Materials Science: TMTB’s planar benzimidazole core and thiophene substituents facilitate metal coordination and charge transport, suggesting utility in conductive polymers or sensors. The target compound’s isopropyl group could modulate these properties .

Biological Activity

1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C14H14N2SC_{14}H_{14}N_{2}S and a molecular weight of approximately 242.39 g/mol. Its structure features a benzimidazole core substituted with an isopropyl group and a thiophene ring, contributing to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC14H14N2S
Molecular Weight242.39 g/mol
IUPAC Name1-propan-2-yl-2-thiophen-2-ylbenzimidazole

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for the development of new therapeutic agents in infectious diseases.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Target Interactions:

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic processes or disease pathways.
  • Receptor Modulation: It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Biochemical Pathways:
Benzimidazole derivatives, including this compound, are known to influence several biochemical pathways, particularly those associated with cancer progression and inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Properties
2-PhenylbenzimidazoleC13H10N2Known for anticancer properties
1-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazoleC12H10N2SExhibits antimicrobial and antioxidant activities
2-(Thiophen-2-yl)benzothiopheneC12H10SNoted for its antioxidant activities

Uniqueness: The combination of an isopropyl group and a thiophene substituent in this compound enhances its biological activity and chemical stability compared to other benzimidazole derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study: A study published in a peer-reviewed journal demonstrated that 1-Isopropyl-2-thiophen-2-y-l1H-benzoimidazole exhibited significant activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Cancer Research: In vitro experiments indicated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Inflammation Model: Animal models treated with this compound showed reduced levels of inflammatory markers, supporting its potential use in treating chronic inflammatory conditions.

Q & A

Q. Basic

  • Solvents : Dichloromethane or ethanol for reflux conditions; polar aprotic solvents (DMF) for coupling reactions.
  • Catalysts : AlCl₃ for Lewis acid-mediated condensations; proline for enantioselective syntheses .
  • Reaction time : Optimized to 8–12 hours for maximal yield .

How does the substitution pattern on the benzimidazole core influence its electronic properties and reactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., halogens) increase electrophilicity, enhancing nucleophilic substitution reactivity.
  • Thiophene substituents : The sulfur atom contributes to π-stacking and metal coordination (e.g., with Cu²⁺).
  • Crystallographic data : Dihedral angles (e.g., 24.06° between benzimidazole and thiophene in TMTB) affect conjugation and solubility .

What spectroscopic techniques are essential for confirming the structure of this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for isopropyl (–CH(CH₃)₂), thiophene (–C₄H₃S), and benzimidazole protons.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Melting point analysis : Validate purity compared to literature values .

What are the challenges in achieving regioselectivity during the synthesis of multi-substituted benzimidazoles?

Advanced
Competing pathways may lead to undesired isomers. Solutions include:

  • Directed ortho-metalation : Using directing groups to control substituent positions.
  • Protecting groups : Temporarily blocking reactive sites (e.g., –NH in benzimidazole) .
  • Catalyst tuning : Proline or chiral catalysts for enantioselective synthesis .

How can researchers access existing literature and patents related to this compound for preliminary research?

Q. Basic

  • Databases : PubMed, Scopus, and Web of Science for journal articles (keywords: "benzimidazole thiophene synthesis").
  • Patent repositories : USPTO, Espacenet for applications in drug development .

How do crystallographic studies contribute to understanding the solid-state behavior and potential coordination chemistry of this compound?

Q. Advanced

  • Crystal packing : Intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influence solubility and stability.
  • Coordination sites : Thiophene sulfur and benzimidazole nitrogen atoms act as bidentate ligands for transition metals (e.g., Cu, Fe).
  • CCDC references : Publicly available data (e.g., CCDC 1538327) provide structural benchmarks .

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